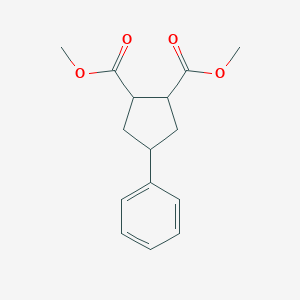
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate is an organic compound that belongs to the class of dicarboxylates. This compound is characterized by the presence of two ester groups attached to a cyclopentane ring, which is further substituted with a phenyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of a Lewis acid such as tantalum (V) trichloride (TaCl5) in 1,2-dichloroethane at room temperature. The reaction proceeds through a ring-opening mechanism, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-phenylcyclopentane-1,2-dicarboxylic acid.
Reduction: Formation of 4-phenylcyclopentane-1,2-dimethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl4-phenylcyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors in biological systems. The phenyl group may also play a role in binding to aromatic sites on proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
- Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate
- Diethyl 2-phenylcyclopropane-1,1-dicarboxylate
Uniqueness
Dimethyl4-phenylcyclopentane-1,2-dicarboxylate is unique due to its specific substitution pattern on the cyclopentane ring and the presence of both ester and phenyl groups
Properties
CAS No. |
1403764-70-4 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
dimethyl 4-phenylcyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H18O4/c1-18-14(16)12-8-11(9-13(12)15(17)19-2)10-6-4-3-5-7-10/h3-7,11-13H,8-9H2,1-2H3 |
InChI Key |
XMZAKLZWUABQKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CC1C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















